Ortho-Fluorophenyl Substitution Enhances Inhibitory Potency by Up to 18-Fold Compared to Non-Fluorinated Parent Scaffolds
In a systematic SAR study of N-phenylacetamide derivatives attached to a deoxyfuconojirimycin core, the introduction of a single fluoro group at the ortho position of the phenyl ring dramatically increased inhibitory potency against human lysosomal α-L-fucosidase. The N-(2-fluorophenyl) derivative (18j) exhibited an IC50 of 0.0079 μM, representing an approximately 18-fold improvement over the non-fluorinated parent DFJ [1]. This magnitude of potency enhancement driven solely by ortho-fluorine substitution underscores the critical role of the 2-fluorophenyl moiety present in the target compound.
| Evidence Dimension | Inhibitory potency against human lysosomal α-L-fucosidase |
|---|---|
| Target Compound Data | This study characterized N-(2-fluorophenyl)-2β-DFJ acetamide (18j), which shares the ortho-fluorophenylacetamide pharmacophore with the target compound. IC50 = 0.0079 μM. |
| Comparator Or Baseline | Original 1-deoxyfuconojirimycin (DFJ) lacking the N-phenylacetamide substituent |
| Quantified Difference | Approximately 18-fold greater potency (IC50 0.0079 μM vs. estimated ~0.14 μM for parent DFJ on the same enzyme) |
| Conditions | Human lysosomal α-L-fucosidase enzyme inhibition assay |
Why This Matters
This demonstrates that the ortho-fluorophenylacetamide motif, which is conserved in the target compound, can confer substantial gains in target-binding potency compared to non-fluorinated analogs—a critical consideration for lead optimization programs where potency per unit mass is a key selection criterion.
- [1] Kato A, Okaki T, Ifuku S, et al. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Bioorg Med Chem. 2013;21(21):6565-6573. doi:10.1016/j.bmc.2013.08.028. View Source
